

Application Notes and Protocols for Inducing Polyploidy in Plant Species Using Colchicine

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Compound of Interest		
Compound Name:	Colchicine salicylate	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the induction of polyploidy in plant species using colchicine. Polyploidy, the state of having more than two complete sets of chromosomes, can lead to desirable traits in plants, such as increased organ size, enhanced production of secondary metabolites, and improved stress tolerance.[1][2] Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), is a widely used antimitotic agent for inducing polyploidy in plant breeding and research.[1][3]

While the user requested a protocol for "colchicine salicylate," the available scientific literature predominantly focuses on the application of colchicine alone for inducing polyploidy. Salicylic acid is recognized for its role in plant growth and stress responses, with low doses showing potential for improving characteristics like chlorophyll content and germination.[1] However, a specific, established protocol combining colchicine and salicylic acid for the express purpose of inducing polyploidy is not well-documented in the provided research. The following protocols are based on the well-established use of colchicine.

Mechanism of Action

Colchicine induces polyploidy by disrupting mitosis. It binds to tubulin, the protein subunit of microtubules, preventing the formation and polymerization of the spindle fibers necessary for chromosome segregation during anaphase.[4] This disruption results in a cell with a doubled chromosome number (e.g., a diploid cell becomes a tetraploid cell).[3][4]



Data Presentation: Efficacy of Colchicine Treatment

The success of colchicine-induced polyploidy is dependent on several factors, including the plant species, the concentration of colchicine, the duration of treatment, and the developmental stage of the plant tissue.[5] Below are tables summarizing quantitative data from various studies.

Table 1: Effect of Colchicine Concentration and Duration on Polyploidy Induction in Various Plant Species.



Plant Species	Explant Type	Colchicin e Concentr ation	Treatmen t Duration	Polyploid y Induction Rate (%)	Survival Rate (%)	Referenc e
Cyclocarya paliurus	Seedlings (apical meristem)	0.4%	4 days	20.0 (octoploid)	35.0	[5]
Rosa roxburghii	Germinate d seeds	0.1%	12 hours	Not specified, but mutants produced	34.4 - 51.3	[6]
Capsicum frutescens	Seeds	300 mg/L	6 hours	70	Not specified	[7]
Citrus reticulata 'Balady'	Lateral buds	1.0%	5 days	42.2 (tetraploid)	Not specified	[8]
Dendrobiu m wardianum	Protocorms (in vitro)	250 μΜ	12 hours	26	Not specified	[9][10]
Dendrobiu m wardianum	Protocorms (in vitro, solid medium)	75 μΜ	30 days	34	Slightly lower than liquid treatment	[9][10]
Physalis peruviana	Seeds (in vitro)	0.9%	30 days	58.8 (tetraploid)	Not specified	[11]

Table 2: Morphological and Physiological Changes in Colchicine-Induced Polyploids.



Plant Species	Ploidy Level	Change in Stomatal Density	Change in Stomatal Size	Other Notable Changes	Reference
Cyclocarya paliurus	Octoploid	Decreased	Larger and wider	Shorter, thinner plants; smaller leaf area; increased chloroplasts in guard cells.	[5]
Citrus reticulata 'Balady'	Tetraploid	Reduced	Increased length and width	Broader leaf area; bigger floral buds.	[8]
Physalis peruviana	Tetraploid	Lower	Larger	Larger plants, fruits, leaves, and flowers; higher chlorophyll content.	[11]
Cymbidium aloifolium	Tetraploid	Reduced overall cell density	Increased	Doubled DNA content; thicker, darker leaves.	[1]

Experimental Protocols

Safety Precaution: Colchicine is highly toxic to humans and animals. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be carried out in a well-ventilated area or a fume hood.

Protocol 1: Seed Treatment for Polyploidy Induction

Methodological & Application





This protocol is suitable for many plant species with seeds that are amenable to soaking treatments.

Materials:

- Seeds of the target plant species
- Colchicine solution (concentrations typically range from 0.05% to 1.0% w/v)[6][8]
- · Sterile distilled water
- Beakers or petri dishes
- Filter paper
- Germination medium (e.g., soil, agar)
- Forceps

Methodology:

- Seed Sterilization (Optional but Recommended): To prevent microbial contamination, surface sterilize seeds by immersing them in 70% ethanol for 1 minute, followed by a 10-minute soak in a 10% calcium hypochlorite solution. Rinse the seeds three times with sterile distilled water.[11]
- Preparation of Colchicine Solution: Prepare a fresh aqueous solution of colchicine at the desired concentration (e.g., 0.1%, 0.5%, 1.0%).[8] Colchicine is more stable in solution when freshly prepared.[12]
- Seed Soaking: Place a layer of filter paper in a petri dish or beaker and saturate it with the colchicine solution. Arrange the seeds on the filter paper, ensuring they are in full contact with the solution. Alternatively, immerse the seeds directly in the colchicine solution.[6]
- Treatment Incubation: Seal the petri dish or cover the beaker to prevent evaporation.
 Incubate the seeds in the dark at room temperature for a predetermined duration (e.g., 6, 12, 24, or 48 hours).[6][7] The optimal duration is species-dependent.



- Rinsing: After the treatment period, carefully remove the seeds from the colchicine solution using forceps and rinse them thoroughly with distilled water to remove any residual colchicine.[11]
- Germination: Sow the treated seeds in a suitable germination medium and grow under appropriate conditions for the species.
- Ploidy Verification: Once seedlings are established, verify the ploidy level using methods such as stomatal size and density analysis, flow cytometry, or chromosome counting.[3]

Protocol 2: Apical Meristem Treatment for Polyploidy Induction

This method is useful for treating seedlings or vegetative cuttings.

Materials:

- · Young, actively growing seedlings or plant cuttings
- Colchicine solution (e.g., 0.1% to 0.5% w/v)
- Cotton balls or absorbent cotton
- Dropper or micropipette
- Parafilm or small plastic bags

Methodology:

- Plant Preparation: Select healthy, vigorous seedlings or cuttings with accessible apical buds (shoot tips).
- Preparation of Colchicine Solution: Prepare a fresh aqueous solution of colchicine at the desired concentration.
- Application:



- Dropping Method: Apply a few drops of the colchicine solution directly onto the apical meristem using a dropper or micropipette. Repeat the application several times a day for several consecutive days.[12]
- Cotton Wool Method: Saturate a small piece of cotton with the colchicine solution and place it over the apical bud. Secure the cotton in place with parafilm or a small plastic bag to reduce evaporation.[12] Leave the cotton in place for the desired treatment duration (e.g., 24-72 hours).
- Post-Treatment Care: After the treatment period, remove the cotton and gently rinse the treated area with distilled water.
- Growth and Observation: Allow the plants to continue growing. Observe for any
 morphological changes in the new growth, such as thicker leaves, larger stomata, or altered
 growth habits, which may indicate successful polyploidy induction.
- Ploidy Verification: Confirm polyploidy in the new shoots using the methods described in Protocol 1.

Protocol 3: In Vitro Polyploidy Induction

This protocol is suitable for plant tissues cultured under sterile conditions, such as protocorms, calli, or shoot tips.

Materials:

- Sterile plant tissue cultures (e.g., protocorms, calli)
- · Sterile liquid or solid culture medium
- Filter-sterilized colchicine solution
- Sterile petri dishes, flasks, and forceps
- Laminar flow hood

Methodology:



- Preparation of Colchicine-Containing Medium:
 - Liquid Medium: Prepare the appropriate liquid culture medium and add filter-sterilized colchicine to achieve the desired final concentration (e.g., 25 μM to 500 μM).[9][10]
 - Solid Medium: Prepare the solid culture medium with agar and autoclave. Before the medium solidifies, cool it to approximately 45-50°C and add filter-sterilized colchicine to the desired final concentration.[9]

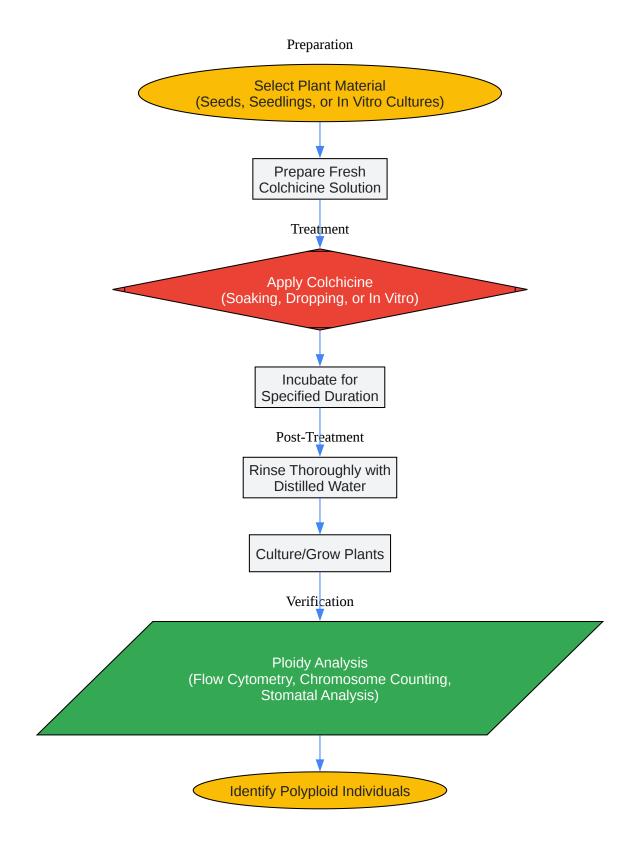
• Explant Treatment:

- Liquid Treatment: Aseptically transfer the explants (e.g., protocorms) into a flask containing the liquid medium with colchicine. Incubate on a shaker for the specified duration (e.g., 6 to 24 hours).[9][10]
- Solid Treatment: Aseptically place the explants onto the surface of the solid medium containing colchicine. Culture for a longer duration (e.g., several days to weeks).[9][10]
- Recovery: After the treatment period, transfer the explants to a fresh, colchicine-free culture medium for recovery and regeneration.
- Plantlet Regeneration and Acclimatization: Subculture the tissues as needed to promote the
 development of shoots and roots. Once plantlets are well-developed, acclimatize them to ex
 vitro conditions.
- Ploidy Verification: Analyze the ploidy level of the regenerated plants using established methods.

Visualizations

Below are diagrams illustrating the experimental workflow and the mechanism of action of colchicine.

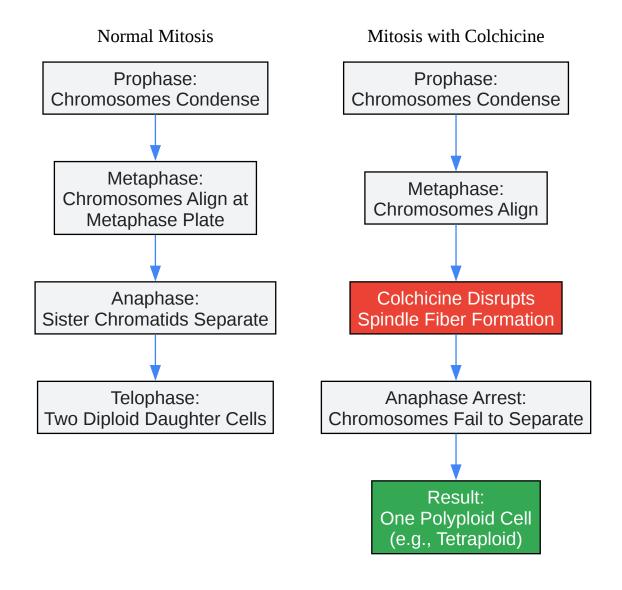




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Caption: Experimental workflow for inducing polyploidy in plants using colchicine.





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Caption: Mechanism of colchicine-induced polyploidy by disrupting mitotic spindle formation.

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